N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Description
N-[3-(4-Phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a phenylpiperazine moiety linked via a carbonyl group to the meta-position of the sulfonamide-attached phenyl ring. The compound’s structure combines two pharmacologically significant motifs:
Properties
IUPAC Name |
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(26-16-14-25(15-17-26)21-10-3-1-4-11-21)19-8-7-9-20(18-19)24-30(28,29)22-12-5-2-6-13-22/h1-13,18,24H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQQHOLQPVWVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the formation of the phenylpiperazine core. This can be achieved through the reaction of phenylpiperazine with appropriate carbonyl compounds under controlled conditions. The benzenesulfonamide group is then introduced through a subsequent reaction with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves:
- Formation of the phenylpiperazine core through reactions with carbonyl compounds.
- Introduction of the benzenesulfonamide group using benzenesulfonyl chloride in the presence of a base.
Chemistry
In the realm of chemistry, N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide serves as an essential intermediate for synthesizing other complex organic compounds. Its unique structural features allow chemists to explore new synthetic pathways and develop novel materials.
Biology
This compound has shown promise in biological research, particularly as:
- Enzyme Inhibitors : It can interact with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
- Receptor Ligands : Its ability to bind to specific receptors can help elucidate signaling pathways and biological responses.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its potential for drug development targeting metabolic disorders.
Medical Applications
In medicine, this compound is being investigated for its therapeutic potential:
- Neurological Disorders : Its interaction with neurotransmitter receptors positions it as a candidate for treating conditions like depression and anxiety.
- Inflammatory Conditions : Preliminary studies indicate that this compound may modulate inflammatory responses, making it relevant for developing anti-inflammatory drugs.
Industrial Applications
The compound's versatility extends to industrial applications:
- Pharmaceutical Production : It is used in the synthesis of various pharmaceuticals due to its ability to form stable intermediates.
- Agrochemicals : Its properties make it suitable for developing agrochemical products that require specific biological activity.
Mechanism of Action
The mechanism by which N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The benzenesulfonamide moiety may also play a role in enhancing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Considerations
Solubility and Lipophilicity
- Target Compound : The phenylpiperazine and sulfonamide groups balance hydrophilicity and lipophilicity, likely favoring blood-brain barrier penetration.
- Fluorinated Analogues (): Fluorine increases lipophilicity (logP) but may reduce aqueous solubility .
- Methoxy Derivatives (): Enhanced solubility due to polar methoxy groups .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article delves into its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves multiple steps, starting with the formation of the phenylpiperazine core. The general synthetic route includes:
- Formation of the Phenylpiperazine Core : This can be achieved through the reaction of phenylpiperazine with appropriate carbonyl compounds.
- Introduction of the Benzenesulfonamide Group : This is done via a reaction with benzenesulfonyl chloride in the presence of a base.
The compound's unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives with potentially varied biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylpiperazine moiety is known for binding to receptors or enzymes, modulating their activity. The benzenesulfonamide portion may enhance binding affinity and selectivity towards these targets .
2.2 Pharmacological Potential
Research indicates that this compound may have applications in treating various conditions, including:
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as depression and anxiety.
- Cardiovascular Diseases : Studies on related benzenesulfonamides have shown effects on perfusion pressure and coronary resistance, indicating possible cardiovascular applications .
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes associated with disease pathways. For instance, research on similar compounds has shown their ability to inhibit enzymes involved in inflammatory responses .
3.2 In Vivo Studies
In vivo studies using isolated rat heart models have evaluated the impact of benzenesulfonamide derivatives on perfusion pressure. Results indicated that certain derivatives significantly reduced perfusion pressure compared to controls, suggesting a mechanism involving calcium channel inhibition .
4. Comparative Analysis with Similar Compounds
A comparative analysis of this compound with similar compounds reveals differences in biological activity and receptor binding profiles:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential inhibitor of neurotransmitter receptors |
| 4-(2-aminoethyl)-benzenesulfonamide | Structure | Decreases perfusion pressure; interacts with calcium channels |
| 2-hydrazinocarbonyl-benzenesulfonamide | Structure | Modulates inflammatory pathways |
This table highlights the unique properties of this compound compared to other benzenesulfonamides.
5. Conclusion and Future Directions
This compound presents a promising candidate for further research into its biological activities and therapeutic applications. Future studies should focus on:
- Detailed pharmacokinetic profiling to understand absorption, distribution, metabolism, and excretion (ADME).
- Exploration of its efficacy in clinical models for neurological and cardiovascular diseases.
- Development of derivatives with improved potency and selectivity.
The ongoing investigation into this compound's biological activity could lead to significant advancements in therapeutic strategies for various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
